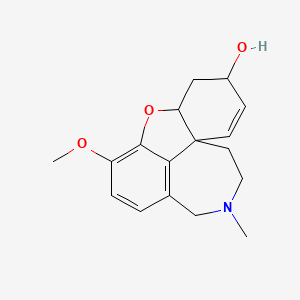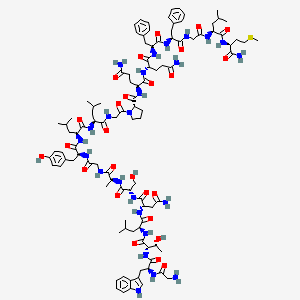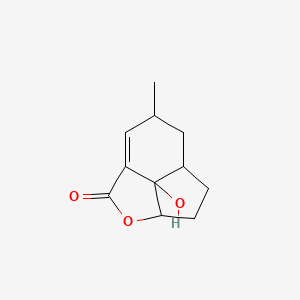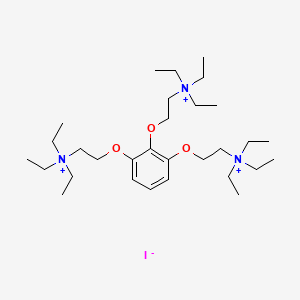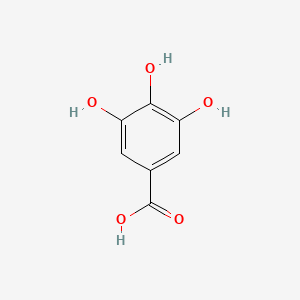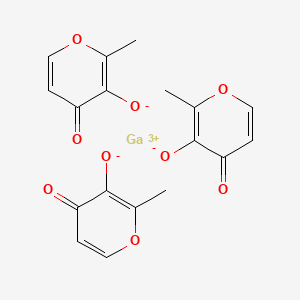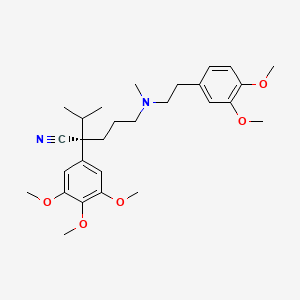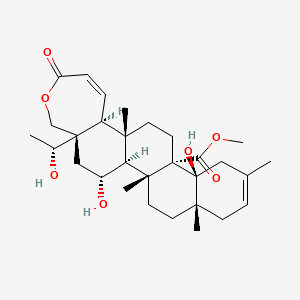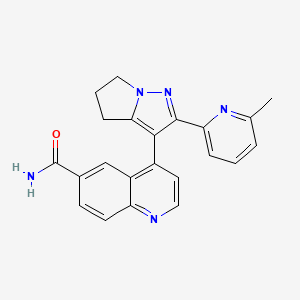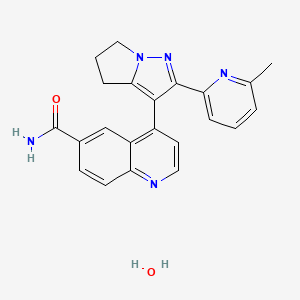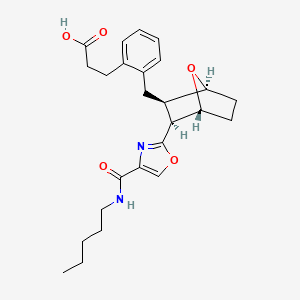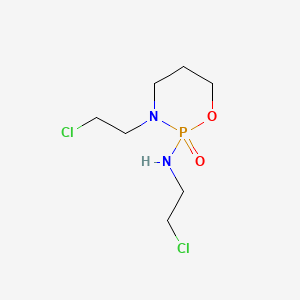
L-安瑟林硝酸盐
描述
L-安赛氨酸硝酸盐是一种由β-丙氨酸和3-甲基-L-组氨酸组成的二肽。它天然存在于动物组织中,尤其是在骨骼肌和大脑中。该化合物以其抗氧化特性和清除羟基自由基的能力而闻名。 它还可以抑制还原糖诱导的非酶促蛋白质糖基化 .
科学研究应用
L-安赛氨酸硝酸盐在科学研究中具有广泛的应用:
化学: 用作研究肽功能和代谢的模型化合物。
生物学: 研究其在肌肉代谢和抗氧化机制中的作用。
医学: 研究其在糖尿病条件下的潜在保护作用及其降低血清尿酸水平的能力。
工业: 由于其抗氧化特性,它被用于补充剂的配方 .
作用机制
L-安赛氨酸硝酸盐通过多种机制发挥作用:
抗氧化活性: 它清除羟基自由基,保护细胞免受氧化损伤。
抑制蛋白质糖基化: 它抑制还原糖诱导的非酶促蛋白质糖基化。
类似化合物:
L-肉碱: 另一种由β-丙氨酸和L-组氨酸组成的二肽,以其抗氧化和抗糖基化特性而闻名。
3-甲基-L-组氨酸: 组氨酸的衍生物,具有类似的抗氧化特性。
β-丙氨酸: L-安赛氨酸和L-肉碱等二肽的前体。
L-安赛氨酸硝酸盐的独特性: L-安赛氨酸硝酸盐因其β-丙氨酸和3-甲基-L-组氨酸的特定组成而独一无二,赋予其独特的抗氧化和抗糖基化特性。 它在抑制蛋白质-蛋白质交联方面的效力低于 L-肉碱,但在肌肉代谢和抗氧化机制中发挥着重要作用 .
生化分析
Biochemical Properties
L-Anserine nitrate plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars . Additionally, L-Anserine nitrate has been shown to inhibit xanthine oxidase activity, which is crucial in the production of uric acid . This inhibition helps in reducing oxidative stress and preventing the formation of advanced glycation end-products (AGEs).
Cellular Effects
L-Anserine nitrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to have anti-inflammatory and anti-fatigue effects, which are mediated through its antioxidant properties . In cellular models, L-Anserine nitrate has been shown to inhibit the uptake of urate by URAT1 transporters, thereby reducing uric acid levels . This compound also affects the expression of heat shock proteins, which play a role in cellular stress responses .
Molecular Mechanism
The molecular mechanism of L-Anserine nitrate involves its interaction with specific enzymes and transporters. It inhibits xanthine oxidase, reducing the production of uric acid . Additionally, L-Anserine nitrate interacts with URAT1 transporters, inhibiting the uptake of urate and promoting its excretion . These interactions help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Anserine nitrate have been observed to change over time. The compound is stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Long-term studies have shown that L-Anserine nitrate maintains its antioxidant properties and continues to inhibit xanthine oxidase activity over extended periods . Its effectiveness may decrease if not stored properly.
Dosage Effects in Animal Models
The effects of L-Anserine nitrate vary with different dosages in animal models. At low doses, it has been shown to alleviate symptoms of hyperuricemia and reduce inflammation . Higher doses have demonstrated more pronounced effects, including significant reductions in uric acid levels and improved antioxidant capacity . Extremely high doses may lead to adverse effects, such as toxicity and disruption of normal cellular functions .
Metabolic Pathways
L-Anserine nitrate is involved in several metabolic pathways, including those related to antioxidant defense and uric acid metabolism. It interacts with enzymes such as xanthine oxidase and URAT1 transporters, influencing the production and excretion of uric acid . Additionally, L-Anserine nitrate affects the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, L-Anserine nitrate is transported and distributed through specific transporters and binding proteins. It interacts with URAT1 transporters, which play a crucial role in its cellular uptake and distribution . This interaction helps in localizing the compound to specific tissues where it exerts its antioxidant and anti-inflammatory effects .
Subcellular Localization
L-Anserine nitrate is localized to specific subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses . This subcellular localization is essential for its function as an antioxidant and its role in reducing oxidative damage.
准备方法
合成路线和反应条件: L-安赛氨酸可以从乙醇水溶液中结晶出来。它是吸湿性的,最好以硝酸盐形式储存。纯化过程包括用Dowex 3(x4游离碱)振荡硝酸盐并用水洗涤。然后蒸发滤液,并通过用10 mL丙-2-醇三次蒸馏去除水。将晶体溶解在甲醇中,然后逐滴加入水,直到获得单相。 然后冷却溶液,并将晶体在真空下于60°C的五氧化二磷上干燥 .
工业生产方法: L-安赛氨酸硝酸盐的工业生产通常涉及与实验室方法类似的大规模结晶和纯化过程,但规模扩大以满足工业需求。使用自动化系统进行结晶、过滤和干燥,确保最终产品的均匀性和纯度。
化学反应分析
反应类型: L-安赛氨酸硝酸盐会发生各种化学反应,包括:
氧化: 它作为一种有效的抗氧化剂,清除羟基自由基。
还原: 它抑制醛糖和酮糖还原糖诱导的非酶促蛋白质糖基化。
取代: 它可以与金属离子形成络合物,这可能会改变其化学性质。
常用试剂和条件:
氧化: 涉及羟基自由基的存在。
还原: 涉及醛糖和酮糖等还原糖。
取代: 涉及金属离子和合适的溶剂。
主要形成的产物:
氧化: 主要产物是 L-安赛氨酸的氧化形式。
还原: 主要产物是糖基化蛋白质的还原形式。
取代: 主要产物是 L-安赛氨酸的金属离子络合物。
相似化合物的比较
L-Carnosine: Another dipeptide composed of beta-alanine and L-histidine, known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A derivative of histidine with similar antioxidant properties.
Beta-Alanine: A precursor to dipeptides like L-Anserine and L-Carnosine.
Uniqueness of L-Anserine Nitrate Salt: L-Anserine nitrate salt is unique due to its specific composition of beta-alanine and 3-methyl-L-histidine, which imparts distinct antioxidant and anti-glycation properties. It is less potent than L-Carnosine in inhibiting protein-protein crosslinking but has a significant role in muscle metabolism and antioxidant mechanisms .
属性
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862239 | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-52-1, 5937-77-9 | |
| Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Anserine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anserine nitrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-anserine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


